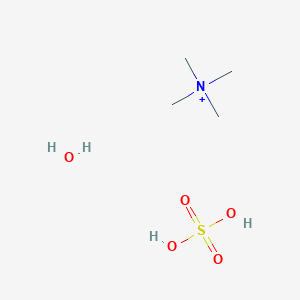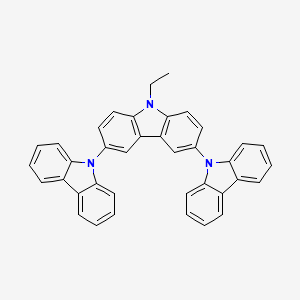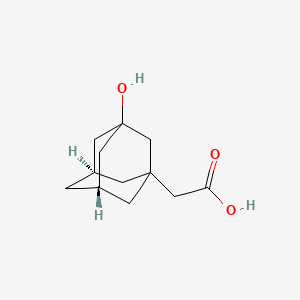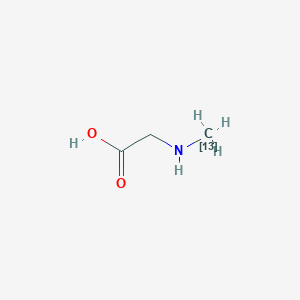
Sarcosine-13C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sarcosine-13C, also known as N-Methyl-13C-glycine, is a stable isotope-labeled compound where the carbon atom in the methyl group is replaced by the carbon-13 isotope. This compound is a derivative of sarcosine, an amino acid that is naturally found in muscles and other body tissues. This compound is primarily used in scientific research, particularly in metabolic studies and as a tracer in various biochemical assays .
准备方法
Synthetic Routes and Reaction Conditions
Sarcosine-13C can be synthesized through several methods. One common approach involves the condensation of hydroxyacetonitrile with methylamine to obtain methylaminoacetonitrile. This intermediate is then hydrolyzed using sodium hydroxide to produce sodium methylaminoacetate, which is subsequently neutralized with hydrochloric acid to yield sarcosine .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process typically includes the use of electrodialysis membrane separation technology to obtain high-purity sarcosine solutions, followed by crystallization and drying to produce the final product .
化学反应分析
Types of Reactions
Sarcosine-13C undergoes various chemical reactions, including:
Oxidation: Sarcosine can be oxidized to glycine by the enzyme sarcosine dehydrogenase.
Reduction: It can be reduced to form secondary amines under specific conditions.
Substitution: Sarcosine can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride can be used under controlled conditions.
Substitution: Strong nucleophiles such as sodium hydride or potassium tert-butoxide are often employed.
Major Products
Oxidation: Glycine is the major product formed from the oxidation of sarcosine.
Reduction: Secondary amines are typically produced.
Substitution: Various substituted glycine derivatives can be formed depending on the nucleophile used.
科学研究应用
Sarcosine-13C has a wide range of applications in scientific research:
Biology: Employed in studies of amino acid metabolism and protein synthesis.
Industry: Utilized in the production of biodegradable surfactants and as a reagent in organic synthesis.
作用机制
Sarcosine-13C exerts its effects primarily through its role as an intermediate in glycine synthesis and degradation. It is metabolized to glycine by the enzyme sarcosine dehydrogenase, while glycine-N-methyl transferase generates sarcosine from glycine . Additionally, sarcosine acts as a glycine transporter inhibitor, modulating the activity of NMDA receptors and influencing neurotransmission .
相似化合物的比较
Similar Compounds
Dimethylglycine (DMG): Another derivative of glycine with two methyl groups attached to the nitrogen atom.
Trimethylglycine (TMG):
Creatinine-13C: A stable isotope-labeled compound similar to sarcosine-13C but with a different structure and function.
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. Its role as a glycine transporter inhibitor also distinguishes it from other similar compounds, providing unique insights into neurotransmission and potential therapeutic applications .
属性
分子式 |
C3H7NO2 |
|---|---|
分子量 |
90.09 g/mol |
IUPAC 名称 |
2-((113C)methylamino)acetic acid |
InChI |
InChI=1S/C3H7NO2/c1-4-2-3(5)6/h4H,2H2,1H3,(H,5,6)/i1+1 |
InChI 键 |
FSYKKLYZXJSNPZ-OUBTZVSYSA-N |
手性 SMILES |
[13CH3]NCC(=O)O |
规范 SMILES |
CNCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxy-oxoazanium](/img/structure/B12058831.png)

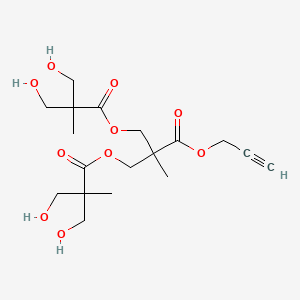

![Benzobicyclon [ISO]](/img/structure/B12058859.png)
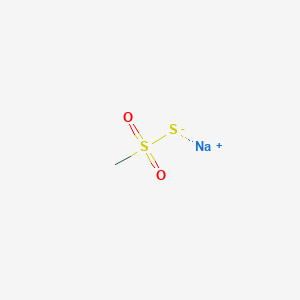
![5-cyclohexyl-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B12058880.png)
